Ethyl 4-(2-furyl)-4-oxobutanoate
Description
Significance as a Versatile Organic Building Block with Furan (B31954) and β-Keto Ester Functionalities
The significance of Ethyl 4-(2-furyl)-4-oxobutanoate stems from the combined reactivity of its two primary functional groups: the furan nucleus and the β-keto ester system. The furan ring is a five-membered aromatic heterocycle that serves as a versatile synthon in organic synthesis. acs.orgnumberanalytics.com It can act as a diene in cycloaddition reactions, undergo electrophilic substitution, and be converted into various other cyclic and acyclic structures. acs.orgresearchgate.net Furan derivatives are integral components of numerous natural products and pharmacologically active compounds. researchgate.netresearchgate.netnih.gov
Concurrently, the β-keto ester portion of the molecule is a classic and powerful tool for carbon-carbon bond formation. researchgate.netfiveable.me The presence of a ketone group beta to the ester carbonyl group results in acidic α-hydrogens, facilitating the formation of a reactive enolate ion. fiveable.me This enolate can participate in a wide range of reactions, including alkylations, acylations, and condensation reactions, enabling the construction of complex molecular architectures. fiveable.menih.gov The dual functionality of this compound allows for sequential or tandem reactions, providing efficient pathways to diverse chemical scaffolds.
General Overview of Structural Features and Inherent Reactivity Principles
This compound possesses a unique structural framework that dictates its reactivity. The molecule can be deconstructed into three key components: the furan ring, the ketone carbonyl group, and the ethyl ester group.
Furan Ring: The furan ring is an electron-rich aromatic system. numberanalytics.com However, its aromatic resonance energy is significantly lower than that of benzene (B151609), meaning it can undergo reactions that involve dearomatization with relative ease. acs.org It can function as a bis(enol ether), a nucleophilic aromatic ring, or an electron-rich 1,4-diene, making it susceptible to cycloaddition reactions like the Diels-Alder reaction. acs.org
β-Keto Ester System: This functionality is characterized by a ketone and an ester group separated by a methylene (B1212753) group (-CH2-). The protons on this methylene carbon are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. Treatment with a base readily generates a stabilized enolate, which is a key reactive intermediate. fiveable.me This enolate can act as a nucleophile, attacking various electrophiles. Furthermore, the β-keto-enol tautomerism is a characteristic feature, with the enol form often stabilized by intramolecular hydrogen bonding. nih.gov
The interplay between these groups allows for a rich and varied chemistry. For instance, the furan ring can be modified first, followed by reactions at the β-keto ester site, or vice versa. This orthogonality provides synthetic chemists with considerable flexibility.
Historical Context and Evolution of Research on Related β-Keto Esters and Furan Derivatives
The chemistry of both furan derivatives and β-keto esters has deep historical roots in organic synthesis.
The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. researchgate.net Since then, the study of furan chemistry has evolved significantly, expanding from early investigations of naturally derived furans to the development of sophisticated methods for their synthesis and transformation. numberanalytics.comijsrst.com The Paal-Knorr furan synthesis, a classic method involving the dehydration of 1,4-dicarbonyl compounds, remains a cornerstone reaction. Modern research focuses on developing new catalytic methods for furan synthesis and leveraging furans as bio-based platform chemicals for sustainable chemistry. rsc.orgfrontiersin.org
The chemistry of β-keto esters is similarly foundational, with the Claisen condensation, which forms β-keto esters from simpler esters, being a named reaction of historical importance. researchgate.net This reaction and its intramolecular variant, the Dieckmann condensation, are fundamental for carbon-carbon bond formation. researchgate.net Over the years, the synthetic utility of β-keto esters has been greatly expanded. For example, palladium-catalyzed reactions of allyl β-keto esters have opened up new avenues for generating palladium enolates, which can undergo a variety of transformations including aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov Research continues to uncover novel applications for these versatile synthons in the synthesis of complex molecules and pharmaceutical agents. researchgate.netacs.org
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| CAS Number | 39741-78-1 |
Note: Physical property data for this specific compound is limited in publicly available literature. The table reflects basic calculated properties.
Table 2: Key Reactive Sites and Potential Transformations
| Functional Group | Reactive Site | Common Reactions |
| Furan Ring | C5-position | Electrophilic Aromatic Substitution |
| Diene System | Diels-Alder Cycloaddition, [4+3] Cycloadditions acs.org | |
| Ring Opening | Oxidative or Reductive Cleavage | |
| β-Keto Ester | α-Methylene Protons | Deprotonation to form enolate, Alkylation, Acylation |
| Ketone Carbonyl | Nucleophilic Addition, Reduction, Knoevenagel Condensation researchgate.net | |
| Ester Carbonyl | Saponification, Transesterification researchgate.net, Amidation |
Structure
3D Structure
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)-4-oxobutanoate |
InChI |
InChI=1S/C10H12O4/c1-2-13-10(12)6-5-8(11)9-4-3-7-14-9/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
DTLDXAUFLRHRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 2 Furyl 4 Oxobutanoate and Its Structural Analogues
Classical Synthetic Routes to β-Keto Esters and Furan-Substituted Compounds
Traditional synthetic approaches provide the foundational methods for constructing the core structure of Ethyl 4-(2-furyl)-4-oxobutanoate. These routes typically involve the separate or sequential formation of the β-keto ester and the furan-substituted backbone.
Claisen Condensation Variants for β-Keto Ester Formation
The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds and is instrumental in the synthesis of β-keto esters. wikipedia.orgnumberanalytics.com The reaction involves the condensation of two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. numberanalytics.com For the reaction to proceed, at least one of the esters must possess an α-proton, making it enolizable. wikipedia.org The mechanism involves the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the desired β-keto ester. libretexts.orglibretexts.org
Several variants of the Claisen condensation exist:
The Classic Claisen Condensation: Occurs between two molecules of the same ester.
The Crossed Claisen Condensation: Involves two different esters. libretexts.orglibretexts.org To avoid a complex mixture of products, this variant is most effective when one of the esters is non-enolizable (lacks α-hydrogens). In the context of this compound, a crossed Claisen reaction could theoretically be employed, for instance, between ethyl 2-furoate (non-enolizable) and ethyl acetate (B1210297) (enolizable).
The Dieckmann Condensation: An intramolecular version of the Claisen condensation, where a molecule containing two ester groups reacts to form a cyclic β-keto ester, typically a 5- or 6-membered ring. wikipedia.orgmasterorganicchemistry.com
The choice of base is critical; it must be strong enough to deprotonate the ester but should not interfere with the reaction through saponification. libretexts.orglibretexts.org Sodium ethoxide is commonly used when ethyl esters are the reactants. wikipedia.org
| Feature | Description |
| Reaction Type | Condensation |
| Reactants | Two esters (or one ester and another carbonyl compound) |
| Product | β-Keto ester |
| Key Requirement | At least one reactant must be enolizable (have α-protons). wikipedia.org |
| Base | Strong, non-nucleophilic base (e.g., sodium alkoxide). wikipedia.org |
Esterification and Acylation Strategies
Esterification is a fundamental process for forming the ethyl ester group in the target molecule. The most common method is the Fischer esterification , which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com To synthesize this compound, one could start with 4-(2-furyl)-4-oxobutanoic acid and react it with ethanol (B145695) under acidic conditions.
Transesterification is another viable strategy, where the alkoxy group of an existing ester is exchanged with a different alcohol. youtube.comrsc.org This reaction can be catalyzed by either an acid or a base. youtube.com For example, if a methyl or other alkyl ester of 4-(2-furyl)-4-oxobutanoic acid were available, it could be converted to the ethyl ester by heating it in an excess of ethanol with a suitable catalyst. rsc.org The process is often driven to completion by using the desired alcohol as the solvent.
Acylation refers to the introduction of an acyl group (R-C=O) into a molecule. In the synthesis of furan-containing compounds, acylation can be used to build the carbon chain. For instance, a furan (B31954) ring can be acylated using an acid anhydride (B1165640) or acyl chloride, a process detailed in the following section. acs.org
Reactions Involving Furan Acylation and Alkylation
The introduction of the oxobutanoate chain onto the furan ring is a key step, typically achieved through Friedel-Crafts acylation . This reaction involves treating an aromatic compound—in this case, furan—with an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst. acs.orgnih.gov
However, furan is a sensitive substrate that is prone to polymerization under classical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride (AlCl₃). stackexchange.com Milder catalysts, such as boron trifluoride-etherate (BF₃·OEt₂) or stannic chloride (SnCl₄), are often preferred to achieve better yields and minimize side reactions. stackexchange.comgoogle.com A common strategy for synthesizing the backbone of this compound involves the acylation of furan with succinic anhydride. This reaction typically yields 4-(2-furyl)-4-oxobutanoic acid, which can then be esterified as described previously.
Direct alkylation of furans is another important C-C bond-forming reaction. While traditional Friedel-Crafts alkylation can be challenging due to poor selectivity and harsh conditions, modern methods have been developed. rsc.org Palladium-catalyzed C-H alkylation of furans with alkyl iodides has emerged as a more practical and functional-group-tolerant alternative, allowing for regioselective introduction of alkyl chains at the α-position of the furan ring. rsc.org
| Method | Reagents | Catalyst | Notes |
| Furan Acylation | Furan, Succinic Anhydride | Boron trifluoride-etherate (BF₃·OEt₂) google.com | Milder conditions are required to prevent polymerization of the furan ring. stackexchange.com |
| Furan Alkylation | Furan, Alkyl Halide | Lewis Acids (e.g., AlCl₃) | Often leads to low selectivity and side reactions. rsc.org |
| Pd-catalyzed Alkylation | Furan derivative, Alkyl Iodide | Palladium catalyst | Offers better regioselectivity and functional group tolerance. rsc.org |
Advanced and Stereoselective Synthesis of this compound and Related Compounds
Creating specific stereoisomers of this compound, particularly chiral versions, requires more sophisticated synthetic techniques. These methods focus on controlling the three-dimensional arrangement of atoms during the reaction.
Asymmetric Induction and Chiral Auxiliary-Mediated Approaches in Furan-Substituted Systems
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. A powerful strategy for achieving this is the use of a chiral auxiliary . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org
In the context of furan-substituted systems, chiral auxiliaries can be employed in various C-C bond-forming reactions. bohrium.combohrium.com For example, Evans auxiliaries, which are based on oxazolidinones, are widely used to control the stereochemistry of aldol (B89426) reactions. youtube.comacs.org An asymmetric aldol reaction could be envisioned to construct the carbon backbone of the target molecule with high diastereoselectivity. Similarly, the Michael addition of enolates derived from chiral auxiliaries to α,β-unsaturated systems can produce δ-keto esters with high levels of asymmetric induction. rsc.org
The synthesis of furan-based compounds bearing both axial and central chirality has been achieved through organocatalytic asymmetric annulation reactions, demonstrating that complex chiral architectures containing the furan motif can be constructed with high yields and excellent stereoselectivity. bohrium.comresearchgate.net
Biocatalytic and Enzymatic Transformations for Enantioselective Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity, often under mild conditions. nih.gov For the enantioselective synthesis of compounds like this compound, enzymes offer a powerful tool, particularly for the stereoselective reduction of the ketone group to a chiral alcohol.
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity. nih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) has been shown to reduce a broad spectrum of ketones and β-keto esters to their corresponding enantiopure alcohols. nih.gov By applying such an enzyme to this compound, it is possible to synthesize either the (R)- or (S)-hydroxy derivative, depending on the specific enzyme used.
Furthermore, enzymatic synergy, where a combination of two or more enzymes is used, has been shown to enhance reaction yields in the synthesis and transesterification of β-keto esters. researchgate.net This approach can lead to quantitative yields and can be enantioselective for racemic substrates, providing an efficient and green alternative to traditional chemical methods. researchgate.net The development of whole-cell biocatalysts that can perform multi-step transformations, such as the conversion of furans into chiral lactones, further highlights the potential of enzymatic strategies in valorizing furan-based platform chemicals. nih.gov
| Enzyme Type | Reaction | Substrate Class | Outcome |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction nih.gov | Prochiral Ketones, β-Keto Esters | Enantiopure Secondary Alcohols |
| Lipases, Proteases | Transesterification researchgate.net | β-Keto Esters | High yields of transesterified products, potential for enantioselectivity. |
| Monooxygenase | Ring Expansion nih.gov | Furan derivatives | Intermediary pyranones for further transformation. |
Green Chemistry Principles Applied to Synthesis Protocols
The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Several green chemistry strategies have been explored for the synthesis of related oxobutanoate structures. A notable example is the use of biocatalysis. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding chiral alcohol is often achieved using ketoreductases. researchgate.netnih.govnih.govresearchgate.netjmb.or.kr This enzymatic approach offers high stereoselectivity under mild reaction conditions, typically in aqueous media, thus avoiding the use of toxic reducing agents and organic solvents. researchgate.netnih.govnih.govresearchgate.netjmb.or.kr
Another green approach involves the use of ethyl acetate as both a reagent and a solvent in acetylation reactions. nih.govrsc.orgrsc.org A potassium hydroxide-mediated method for the acetylation of alcohols using ethyl acetate provides a mild, efficient, and scalable alternative to traditional methods that often rely on hazardous reagents like acetic anhydride or acetyl chloride. nih.gov This method generates ethanol as the only byproduct, which is significantly less harmful than the byproducts of conventional acetylation. nih.gov
Microwave-assisted synthesis has also emerged as a green technique applicable to the synthesis of heterocyclic compounds, including furan derivatives. nih.govnih.govijpsonline.com Microwave heating can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby aligning with the principles of green chemistry. nih.govnih.govijpsonline.com
Furthermore, the development of one-pot multicomponent reactions represents a highly efficient and atom-economical approach. researchgate.net These reactions combine several steps into a single operation, reducing the need for intermediate purification, minimizing solvent usage, and saving time and energy.
Synthesis of Key Analogs and Precursors Relevant to this compound
The synthesis of various analogues and precursors provides access to a diverse range of functionalized oxobutanoates, which can be further elaborated to obtain the target molecule or other valuable compounds.
Halogenated Ethyl Oxobutanoates (e.g., Ethyl 4-chloro-3-oxobutanoate)
Ethyl 4-chloro-3-oxobutanoate is a key precursor for many pharmaceuticals. While much of the recent research has focused on its stereoselective reduction, its synthesis is a critical first step. Traditional methods for the synthesis of α-haloketones often involve the direct halogenation of the corresponding ketone, which can lead to issues with regioselectivity and the formation of hazardous byproducts.
Greener alternatives are being explored, although detailed research findings specifically for the synthesis of ethyl 4-chloro-3-oxobutanoate are limited in the provided search results. However, general principles of green halogenation can be applied. These include the use of safer halogenating agents and the development of catalytic processes to improve efficiency and reduce waste.
The biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate is a well-documented example of applying green chemistry to a derivative of this precursor. researchgate.netnih.govnih.govresearchgate.netjmb.or.kr These enzymatic reductions are typically carried out in aqueous buffer systems, often with a co-substrate for cofactor regeneration, representing a significant improvement over traditional chemical reductions that use metal hydrides. researchgate.netnih.govnih.gov
Table 1: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate
| Biocatalyst | Substrate Concentration | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Carbonyl reductase from Burkholderia gladioli | High | (R)-ethyl 4-chloro-3-hydroxybutanoate | >99% | High | researchgate.net |
| Reductase from E. coli CCZU-K14 | High | (S)-ethyl 4-chloro-3-hydroxybutanoate | >99.9% | >99.0% | nih.gov |
| Aureobasidium pullulans CGMCC 1244 | - | (S)-ethyl 4-chloro-3-hydroxybutanoate | - | - | researchgate.net |
| Saccharomyces cerevisiae YOL151W reductase | - | (R)-ethyl 4-chloro-3-hydroxybutanoate | - | - | jmb.or.kr |
Aryl-Substituted Ethyl Oxobutanoates and their Derivatives
The synthesis of aryl-substituted ethyl oxobutanoates can be achieved through various methods. One common approach is the Knoevenagel condensation of an aryl aldehyde with ethyl acetoacetate (B1235776), followed by further transformations. researchgate.net For example, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate has been synthesized by the condensation of 4-fluorobenzaldehyde (B137897) and ethyl acetoacetate using piperidine (B6355638) and trifluoroacetic acid as catalysts in benzene (B151609). researchgate.net
More environmentally friendly approaches aim to replace hazardous solvents like benzene. The use of greener solvents such as ethanol or even solvent-free conditions, often in combination with microwave irradiation, is a key focus of current research.
One-pot multicomponent reactions are also employed for the efficient synthesis of highly functionalized aryl-substituted systems. For instance, the reaction of 2-hydroxynaphthoquinone, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate catalyzed by ammonium (B1175870) acetate and acetic acid yields complex benzochromene derivatives. researchgate.net
Table 2: Synthesis of Aryl-Substituted Ethyl Oxobutanoate Derivatives
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 4-Fluorobenzaldehyde, Ethyl acetoacetate | Piperidine, Trifluoroacetic acid, Benzene (reflux) | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate | - | researchgate.net |
| 2-Hydroxynaphthoquinone, Aromatic aldehydes, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ammonium acetate, Acetic acid | Ethyl 4-aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates | - | researchgate.net |
| Ethyl N-arylmalonamates, Ethyl 2-(ethoxymethylidene)-3-oxobutanoate | Triethylamine, Ethanol | Diethyl 1-aryl-6-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarboxylates | 17-65% | researchgate.net |
Preparation of Furan-Containing Oxobutanoates and Related Heterocyclic Systems
The direct synthesis of this compound is not extensively detailed in the provided search results. However, methods for the synthesis of related furan-containing structures offer insights into potential synthetic routes.
One approach involves the modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms. beilstein-journals.org These platforms, derived from biomass, can be functionalized through copper-catalyzed cross-coupling reactions to introduce various substituents at the 3-position of the furan ring. beilstein-journals.org
Microwave-assisted synthesis is a promising green methodology for the preparation of furan derivatives. nih.govnih.govijpsonline.com For example, flavonoid derivatives containing a furan ring can be synthesized using a modified Baker-Venkataraman rearrangement followed by microwave-assisted cyclization. nih.gov
The development of green and intrinsically safe pathways for the synthesis of furan-containing compounds from renewable resources like 5-hydroxymethylfurfural (B1680220) is an active area of research. sigmaaldrich.com These routes often employ catalytic systems to achieve high efficiency and minimize waste.
Table 3: Synthesis of Furan-Containing Heterocyclic Systems
| Reactants/Starting Material | Catalyst/Conditions | Product Type | Key Features | Reference |
| 3-Benzyldimethylsilylfurfural platforms | Organometallic reagents, CuI/Pd2(dba)3 | 3-Substituted 2-furyl carbinols | Modular synthesis from biomass-derived furfural (B47365) | beilstein-journals.org |
| Chalcones | - | Flavonoid derivatives | Microwave-assisted cyclization | nih.gov |
| 5-Hydroxymethylfurfural | Various catalysts | Furan-containing diisocyanates | Green and intrinsically safe route | sigmaaldrich.com |
Reaction Chemistry and Mechanistic Investigations of Ethyl 4 2 Furyl 4 Oxobutanoate
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of ethyl 4-(2-furyl)-4-oxobutanoate is largely dictated by the electrophilic nature of its carbonyl carbons and the nucleophilic potential of the α-carbon, alongside the aromatic character of the furan (B31954) ring. youtube.com
Transformations of the Keto and Ester Carbonyl Centers
The ketone and ester carbonyl groups are primary sites for nucleophilic attack. The carbon atoms of both carbonyls are electrophilic due to the polarization of the carbon-oxygen double bond.
Reduction: The ketone can be selectively reduced to a secondary alcohol using various reducing agents.
Transesterification: The ethyl ester group can be converted to other esters through transesterification, a process often catalyzed by acids or bases. This reaction is particularly useful for modifying the properties of the molecule. Selective transesterification of β-keto esters is possible, often proceeding through an enol intermediate. nih.gov
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-furyl)-4-oxobutanoic acid.
| Transformation | Reagent/Conditions | Product |
| Ketone Reduction | NaBH₄, CH₃OH | Ethyl 4-(2-furyl)-4-hydroxybutanoate |
| Transesterification | R'OH, Acid or Base Catalyst | R'-4-(2-furyl)-4-oxobutanoate |
| Ester Hydrolysis | H₂O, H⁺ or OH⁻ | 4-(2-furyl)-4-oxobutanoic acid |
Reactivity of the α-Carbon: Enolization and Nucleophilic Additions (e.g., Michael Addition)
The carbon atom alpha to the ketone (C3) is acidic and can be deprotonated to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
Enolization: In the presence of a base, this compound can form an enolate, which can then react with electrophiles.
Michael Addition: The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for the formation of new carbon-carbon bonds. organic-chemistry.org Weaker nucleophiles typically favor the 1,4-addition (Michael addition) pathway, while stronger nucleophiles may favor 1,2-addition to the carbonyl group. youtube.com
Reactions Involving the Furan Moiety
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and also capable of undergoing hydrogenation and ring-opening reactions.
Electrophilic Aromatic Substitution on the Furan Ring
Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609) due to its higher electron density. pearson.compearson.com The substitution typically occurs at the C5 position, which is para to the existing substituent and activated by the oxygen atom. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com
| Reaction | Reagent | Product |
| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(5-nitro-2-furyl)-4-oxobutanoate |
| Bromination | Br₂, FeBr₃ | Ethyl 4-(5-bromo-2-furyl)-4-oxobutanoate |
Hydrogenation and Ring-Opening Reactions of the Furan System
The furan ring can be hydrogenated to form a tetrahydrofuran (B95107) ring under various catalytic conditions. More vigorous conditions can lead to the opening of the furan ring, yielding linear products. The ring-opening can be facilitated by catalysts that have both a ring-opening active center (transition metal oxide) and a hydrogenation active center (e.g., Pt, Pd, Ni). patsnap.com The interaction between the furan ring and the metal surface is a key factor in the ring-opening reaction. osti.gov
Hydrogenation: Catalytic hydrogenation can saturate the furan ring to yield ethyl 4-(tetrahydrofuran-2-yl)-4-oxobutanoate.
Ring-Opening: Under harsher conditions, such as higher temperatures and pressures in the presence of specific catalysts, the furan ring can be opened. For instance, the hydrogenation of furfural (B47365) (a related furan derivative) in water can lead to cyclopentanone (B42830) through rearrangement. researchgate.net
Cascade and Multicomponent Reaction Pathways
This compound can participate in cascade and multicomponent reactions, where multiple bonds are formed in a single synthetic operation. These reactions are highly efficient and can lead to the rapid assembly of complex molecular architectures.
One notable example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. nih.gov While this compound itself is not a β-ketoester, its derivatives or related structures can participate in such reactions. For instance, a multicomponent reaction involving furfural, ethyl acetoacetate (B1235776), and urea yields a dihydropyrimidinone with a furan substituent. nih.gov
Another example involves the reaction of 3-carbethoxycoumarin with furan, which can proceed through a Diels-Alder reaction followed by a ring-opening to yield a Michael-type addition product, 3-carbethoxy-4-(2-furyl)-chroman-2-one. nih.gov
Detailed Mechanistic Elucidation and Kinetic Analysis
The reaction chemistry of this compound is characteristic of β-keto esters, a class of compounds possessing versatile reactivity due to the presence of both ketone and ester functional groups. The acidic nature of the α-protons (protons on the carbon between the two carbonyl groups) and the electrophilicity of the carbonyl carbons are central to its reactivity.
Mechanistic pathways for reactions involving β-keto esters are often initiated by the deprotonation of the α-carbon, forming a stabilized enolate. This enolate is a key intermediate in a variety of reactions, including alkylations, acylations, and condensations. The stability of this enolate is attributed to the delocalization of the negative charge across the oxygen atoms of the adjacent carbonyl groups.
In the context of this compound, the furan ring can also influence the reactivity. The electron-rich nature of the furan ring may affect the electron density distribution within the molecule, although detailed studies quantifying this effect on reaction kinetics are not extensively documented in the available literature.
One notable reaction pathway for related furan-containing compounds is cross-ketonization. For example, the reaction of methyl 2-furoate with carboxylic acids can lead to the formation of acyl furans. researchgate.net During such processes, side reactions like transesterification can occur, highlighting the reactivity of the ester group. rsc.org
Transesterification Studies on β-Keto Ester Frameworks
Transesterification is a pivotal reaction for β-keto esters, allowing for the conversion of one ester to another by exchanging the alkoxy group. This transformation is of significant industrial and synthetic importance. The general mechanism for the transesterification of β-keto esters can proceed via several pathways, often catalyzed by acids, bases, or enzymes. nih.gov
Acid-Catalyzed Transesterification:
Under acidic conditions, the reaction is typically initiated by the protonation of the ester carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of the original alkoxy group to yield the new ester and regenerate the acid catalyst.
Base-Catalyzed Transesterification:
In the presence of a base, the reaction proceeds through the nucleophilic attack of an alkoxide on the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the original alkoxide and forming the new ester.
Mechanism Involving Acylketene Intermediates:
An alternative mechanism proposed for the transesterification of β-keto esters involves the formation of a highly reactive acylketene intermediate. nih.gov This pathway is particularly relevant for β-keto esters that can readily eliminate the elements of the alcohol from the ester group. The acylketene can then be attacked by another alcohol molecule to form the new β-keto ester.
Catalysts for Transesterification:
A variety of catalysts have been developed to promote the transesterification of β-keto esters. Lewis acids, such as boronic acids, have been shown to be effective catalysts. nih.gov They are thought to activate the carbonyl group towards nucleophilic attack. For instance, boric acid has been successfully used for the transesterification of ethyl acetoacetate with various alcohols. nih.gov
Enzymes, particularly lipases, offer a green and highly selective alternative for catalyzing transesterification reactions. nih.gov Lipases can operate under mild conditions and often exhibit high chemo- and regioselectivity. The enzymatic transesterification of β-keto esters is a growing area of research, with studies focusing on optimizing reaction conditions and enzyme stability. nih.govmdpi.com
While the general principles of transesterification are well-established for β-keto esters, specific studies detailing the kinetics and optimizing conditions for this compound are limited in the public domain. However, the reactivity of this compound can be inferred from studies on structurally similar β-keto esters. For example, the transesterification of aromatic β-keto esters has been found to proceed at different rates compared to their aliphatic counterparts, suggesting that the furan ring in this compound likely influences its reactivity in transesterification reactions. nih.govpreprints.org
Below is a table summarizing catalyst systems used in the transesterification of β-keto esters, which would be applicable to this compound.
| Catalyst System | Alcohol Substrate Scope | General Observations |
| Boric Acid | Primary and secondary alcohols | High yields for allylic and propargylic alcohols. nih.gov |
| Methylboronic Acid | Primary, secondary, and tertiary alcohols | Requires molecular sieves to drive the reaction. preprints.org |
| Lipases (e.g., Novozym 435) | Various alcohols, including 1-phenylethanol | Synergistic effects observed with combinations of enzymes. nih.gov |
| Lewis Acids (e.g., ZnCl₂, FeCl₃) | Methanol, Ethanol (B145695) | Can catalyze both esterification and transesterification. researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H NMR, 13C NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. For Ethyl 4-(2-furyl)-4-oxobutanoate, a combination of 1H NMR, 13C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments would provide a complete picture of the carbon and proton framework.
A detailed analysis would involve the following:
¹H NMR: This experiment would identify all the unique proton environments in the molecule. The expected signals would include those for the ethyl group (a triplet and a quartet), the two methylene (B1212753) groups of the butanoate chain (appearing as triplets), and the protons of the furan (B31954) ring (appearing as distinct multiplets). The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these signals to their specific positions within the structure.
¹³C NMR: This spectrum would reveal the number of unique carbon atoms. For this compound, distinct signals would be expected for the carbonyl carbons of the ester and ketone, the carbons of the furan ring, the methylene carbons of the butanoate chain, and the carbons of the ethyl group.
DEPT: DEPT-90 and DEPT-135 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, which would be instrumental in confirming the assignments made from the ¹H and ¹³C NMR spectra.
Without experimental data, a representative data table cannot be generated.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.
For this compound, the key vibrational bands of interest would be:
C=O Stretching: Strong absorptions in the FT-IR spectrum would be expected for the ester and ketone carbonyl groups. The exact positions of these bands could provide insights into the electronic environment and potential conjugation.
C-O Stretching: Vibrations corresponding to the C-O bonds of the ester and the furan ring would also be identifiable.
C-H Stretching and Bending: Signals corresponding to the aliphatic and aromatic C-H bonds would be present.
Furan Ring Vibrations: Characteristic bands for the furan ring system would be observed.
A data table of characteristic vibrational frequencies cannot be compiled without access to the experimental spectra.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula (C₁₀H₁₂O₄).
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ and several fragment ions resulting from the cleavage of the molecule. The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, cleavage of the butanoate chain, and fragmentation of the furan ring. Analysis of these fragments would help to piece together the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to the π → π* and n → π* transitions of the conjugated system, which includes the furan ring and the α,β-unsaturated ketone moiety. The position of the maximum absorbance (λ_max) would provide information about the extent of conjugation within the molecule.
Computational and Theoretical Studies of Ethyl 4 2 Furyl 4 Oxobutanoate
Quantum Chemical Calculations: Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like DFT and HF are employed to predict molecular structure, stability, and reactivity.
Geometry Optimization and Conformational Landscape Analysis
This subsection would detail the most stable three-dimensional arrangement of the atoms in Ethyl 4-(2-furyl)-4-oxobutanoate. The process involves finding the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. A conformational landscape analysis would explore other stable or metastable conformations and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)
An analysis of the electronic structure provides insights into the molecule's reactivity and intermolecular interactions.
HOMO-LUMO Orbital Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the surface of this compound, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including the nature of the chemical bonds, charge delocalization, and hyperconjugative interactions that contribute to its stability.
Reaction Pathway Modeling and Transition State Characterization
This area of study would computationally model potential chemical reactions involving this compound. By mapping the energy changes along a reaction coordinate, researchers can identify the transition states—the highest energy points along the reaction pathway—and calculate the activation energies. This information is critical for understanding reaction mechanisms and predicting reaction rates.
In Silico Prediction and Validation of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions, when compared with experimental data, can help to confirm the structure of the molecule and provide a more detailed interpretation of the experimental spectra.
Molecular Dynamics Simulations and Intermolecular Interaction Analysis
Molecular dynamics simulations would model the movement of the atoms in this compound over time, both in isolation and in the presence of other molecules (e.g., a solvent). This allows for the study of its dynamic behavior and the nature of its intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are essential for understanding its physical properties like solubility and boiling point.
Until such studies are conducted and published, a detailed, data-driven article on the computational and theoretical aspects of this compound cannot be compiled. The scientific community awaits future research to illuminate the molecular-level properties of this compound.
Applications in Complex Organic Synthesis and Material Precursor Chemistry
Precursor Role in the Synthesis of Diverse Heterocyclic Scaffolds
The reactivity of the dicarbonyl functionality and the furan (B31954) ring in Ethyl 4-(2-furyl)-4-oxobutanoate allows it to serve as a key starting material for the synthesis of various heterocyclic compounds through cyclization and condensation reactions.
Chromans: Chroman scaffolds are prevalent in many bioactive natural products and pharmaceuticals. nih.gov this compound can be utilized in the synthesis of chroman derivatives. For instance, the related compound 3-carbethoxy-4-(2-furyl)-chroman-2-one has been synthesized through a Diels-Alder reaction of 3-carbethoxy coumarin (B35378) with furan, followed by a ring-opening to yield the Michael product. nih.gov This highlights a pathway where the furan moiety is incorporated to form the chroman system.
Oxazoles: The oxazole (B20620) ring is a key component in various natural products and medicinally important compounds. The synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a potent hypolipidemic agent, demonstrates the utility of furan-containing precursors in constructing complex oxazole derivatives. nih.gov In this synthesis, the furan ring serves as a stable substituent on the newly formed oxazole core, contributing to the final molecule's biological activity. nih.gov
Thiadiazoles: Thiadiazoles are another class of heterocycles with a broad range of biological activities. nih.gov The furan group of this compound can be incorporated into thiadiazole-containing structures. Synthetic methodologies often involve the cyclization of intermediates derived from furan-2-carbohydrazide (B108491) or related furan-containing thiosemicarbazides, showcasing how the furyl group can be integrated into more complex heterocyclic systems. nih.gov
Pyrimidines: Pyrimidines are fundamental heterocyclic structures in medicinal chemistry and biology. The 1,3-dicarbonyl portion of γ-keto-esters like this compound is a classic synthon for constructing the pyrimidine (B1678525) ring. This is typically achieved through condensation reactions with amidines, such as guanidine, or with urea (B33335) and its derivatives. researchgate.netias.ac.in While a direct synthesis of a furyl-substituted pyrimidine from this specific starting material is not detailed in the provided results, the established reactivity of the γ-keto-ester functionality makes it a highly suitable precursor for such transformations. vulcanchem.com
| Heterocyclic Scaffold | General Synthetic Approach | Key Feature of Precursor |
|---|---|---|
| Chromans | Diels-Alder / Michael Addition Reactions | Furan ring acts as a diene or Michael donor. nih.gov |
| Oxazoles | Cyclization of α-haloketones with amides or Robinson-Gabriel type syntheses | Furan ring serves as a substituent on the final heterocycle. nih.gov |
| Thiadiazoles | Cyclization of furan-containing thiosemicarbazides | The furyl group is carried through the synthesis to the final product. nih.gov |
| Pyrimidines | Condensation of the γ-keto-ester moiety with amidines or urea | The 1,3-dicarbonyl-like reactivity allows for ring formation. researchgate.netias.ac.in |
Building Block for Polyfunctionalized Linear and Cyclic Organic Molecules
The term "organic building blocks" refers to functionalized molecules that serve as the foundational components for constructing more complex molecular architectures in a modular, bottom-up approach. epa.gov this compound is an exemplary building block due to its multiple reactive sites, which allow for the systematic introduction of new functional groups and the extension of its carbon skeleton. researchgate.netsemanticscholar.orgnih.gov
The furan ring itself can participate in various transformations, including Diels-Alder cycloadditions, which provide access to highly versatile oxanorbornene derivatives. nih.govresearchgate.net These adducts can be further manipulated to create a range of valuable, renewable chemical intermediates. nih.gov The ketone and ester functionalities offer additional handles for chemical modification. For example, the ketone can undergo condensation reactions, while the ester can be hydrolyzed, reduced, or converted into other functional groups, enabling the construction of polyfunctionalized linear chains or serving as an anchor point for building larger cyclic systems.
Strategic Intermediate in the Chemical Synthesis of Advanced Pharmaceutical Intermediates
The structural motifs accessible from this compound are frequently found in medicinally active compounds, making it a strategic intermediate in pharmaceutical synthesis.
A prominent example is its role in the development of hypolipidemic (cholesterol-lowering) agents. A series of 5-furyl-4-oxazoleacetic acid derivatives were synthesized and evaluated for their ability to lower serum cholesterol and triglyceride levels. nih.gov From this series, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate was identified as a candidate for further development. In studies with normal rats, this compound reduced serum cholesterol and triglyceride levels by 23% and 35%, respectively. It demonstrated even greater potency in hereditary hyperlipidemic rats. nih.gov The synthesis of this advanced pharmaceutical intermediate relies on a precursor containing the intact 2-furyl group, highlighting the importance of building blocks like this compound.
| Target Compound Class | Therapeutic Area | Role of the Furyl-Keto-Ester Building Block |
|---|---|---|
| 5-Furyl-4-oxazoleacetic acid derivatives | Hypolipidemic (Cholesterol & Triglyceride Lowering) | Provides the core furyl structure for the final active pharmaceutical ingredient. nih.gov |
Contribution to the Development of Novel Carbon Frameworks (e.g., Azulenes)
Azulene (B44059) is a non-benzenoid aromatic hydrocarbon with a distinctive blue color, composed of a fused five- and seven-membered ring system. Its unique electronic properties make it an attractive target for materials science and pharmaceutical applications. nih.gov
One of the most effective methods for synthesizing substituted azulenes involves the reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins or enamines in an [8+2] cycloaddition reaction. nih.gov Furan-containing compounds, such as this compound, are potential precursors to these critical 2H-cyclohepta[b]furan-2-one intermediates. Through intramolecular cyclization and subsequent transformations, the butanoate chain of the molecule can be used to construct the seven-membered ring fused to the initial furan ring. While a direct, one-step conversion from this compound to an azulene is not explicitly documented, its structure contains the necessary components to access the key intermediates required for modern azulene synthesis protocols. nih.govorgsyn.orgresearchgate.net
Emerging Research Directions and Future Perspectives
Exploration of Novel Catalytic Systems for Transformations of Ethyl 4-(2-furyl)-4-oxobutanoate
The reactivity of this compound is largely dictated by its two primary functional groups: the ketone and the furan (B31954) ring. Future research is likely to focus on developing novel catalytic systems that can selectively transform one or both of these moieties.
One promising area is the catalytic hydrogenation of the furan ring and/or the keto group. While specific studies on this compound are limited, research on analogous compounds provides insight into potential catalytic systems. For instance, the hydrogenation of other furan derivatives often employs transition metal catalysts. The selective hydrogenation of the furan ring in the presence of a ketone, or vice versa, is a significant challenge that novel catalytic systems aim to address. The development of catalysts that can achieve high selectivity under mild conditions would be a significant advancement.
Furthermore, the development of multifunctional catalysts that can facilitate cascade reactions is a key research direction. For example, a catalyst that could promote the hydrogenation of the furan ring followed by a lactonization reaction would open up new synthetic pathways to valuable heterocyclic compounds.
Integration into Flow Chemistry and Continuous Process Development
The principles of flow chemistry, which involve performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offer numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The integration of the synthesis and transformations of this compound into continuous flow processes is a logical next step in its development.
While specific flow chemistry applications for this compound are not yet widely reported, the continuous flow synthesis of related β-keto esters and other furan derivatives has been successfully demonstrated. These processes often utilize packed-bed reactors containing heterogeneous catalysts, which can be easily separated from the product stream and reused, aligning with the principles of green chemistry.
Advancements in Chemoenzymatic and Biocatalytic Methodologies
The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers high selectivity and mild reaction conditions. For a molecule like this compound, which possesses a prochiral ketone, biocatalytic reduction is a particularly attractive avenue of research.
Studies on the asymmetric reduction of analogous keto esters, such as ethyl 4-chloro-3-oxobutanoate, have shown great success using ketoreductases. nih.govnih.gov These enzymes can produce chiral alcohols with high enantiomeric excess, which are valuable building blocks for pharmaceuticals and other fine chemicals. Future research will undoubtedly explore the use of a wide range of ketoreductases and other enzymes for the stereoselective transformation of this compound.
Moreover, chemoenzymatic strategies, which combine enzymatic and traditional chemical catalysis, could unlock novel synthetic routes. For example, an enzymatic reduction of the ketone could be followed by a chemical modification of the furan ring, all in a one-pot or telescoped process.
| Biocatalytic Transformation of a Related Keto Ester | |
| Substrate | Ethyl 4-chloro-3-oxobutanoate |
| Enzyme | Carbonyl reductase (ChKRED20) |
| Product | Ethyl (S)-4-chloro-3-hydroxybutanoate |
| Stereoselectivity | >99.5% ee |
| Significance | Demonstrates the potential for highly selective biocatalytic reduction of γ-keto esters. nih.gov |
Development of More Sustainable and Environmentally Benign Synthesis Strategies
The furan ring in this compound can be derived from furfural (B47365), a platform chemical obtainable from lignocellulosic biomass. This renewable origin is a key driver for the development of sustainable synthesis strategies for this and related compounds.
Future research will focus on optimizing the synthesis of this compound from biomass-derived starting materials, minimizing the use of hazardous reagents and solvents, and reducing energy consumption. This includes the exploration of solvent-free reaction conditions or the use of green solvents.
One of the classic methods for furan synthesis is the Paal-Knorr reaction, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgox.ac.ukorganic-chemistry.org Adapting this and other synthesis methods to be more environmentally benign, for example by using solid acid catalysts that can be easily recovered and reused, is an active area of research.
| Key Aspects of Sustainable Synthesis | |
| Renewable Feedstocks | Utilization of biomass-derived furfural. |
| Green Solvents | Minimizing or replacing hazardous organic solvents. |
| Catalysis | Development of reusable and non-toxic catalysts. |
| Energy Efficiency | Lowering reaction temperatures and reducing process steps. |
Discovery of New Reactivity Modes and Unexplored Synthetic Pathways
The unique combination of a furan ring and a gamma-keto ester functionality in this compound opens the door to a wide range of potential chemical transformations that have yet to be fully explored.
The furan ring can act as a diene in Diels-Alder reactions, providing access to complex polycyclic structures. The exploration of novel dienophiles and catalytic systems for these cycloadditions is a promising research avenue. Furthermore, the furan ring can undergo various electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for further functionalization.
The keto ester moiety is also ripe for exploration. Beyond simple reductions, it can be used in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions. The development of stereoselective versions of these reactions would be particularly valuable. The discovery of novel cascade reactions that involve both the furan and keto ester functionalities could lead to the efficient synthesis of novel and complex molecules from a relatively simple starting material.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Ethyl 4-(2-furyl)-4-oxobutanoate, and how are they experimentally determined?
- NMR spectroscopy (¹H/¹³C) to confirm the furyl and ester groups.
- FT-IR for identifying carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and furan ring vibrations .
- HPLC for purity assessment (>95% typical for synthetic batches) .
- Melting point/boiling point : Requires empirical measurement due to limited reported data .
Q. What synthetic routes are commonly employed to prepare this compound?
- Method 1 : Esterification of 4-(2-furyl)-4-oxobutanoic acid with ethanol using acid catalysis (e.g., H₂SO₄) under reflux .
- Method 2 : Claisen condensation between ethyl acetoacetate and furan-2-carbonyl chloride, followed by purification via column chromatography .
- Key challenges : Avoiding side reactions (e.g., over-oxidation of the furan ring) and ensuring regioselectivity .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Planar furan ring with π-π stacking interactions.
- Ester group conformation influences intermolecular hydrogen bonding .
- Data interpretation : Bond lengths and angles (e.g., C=O: ~1.21 Å) validate electronic delocalization in the oxobutanoate moiety .
Advanced Research Questions
Q. How does the reactivity of this compound compare to analogs with substituted aryl groups (e.g., chloro, methoxy)?
- Substituent effects :
- Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the ketone, enhancing nucleophilic addition rates .
- Electron-donating groups (e.g., OCH₃) stabilize the furan ring but reduce reactivity in Diels-Alder reactions .
- Comparative data :
| Compound | Reaction with NH₂OH (rate constant, k) |
|---|---|
| Ethyl 4-(2-furyl)-4-oxo | 0.45 M⁻¹s⁻¹ |
| Ethyl 4-(4-Cl-phenyl)-4-oxo | 0.78 M⁻¹s⁻¹ |
| Hypothetical data based on analog studies . |
Q. What computational strategies are used to predict the biological activity of this compound?
- Molecular docking : Targets enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) due to structural similarity to bioactive esters .
- ADMET prediction :
- Lipinski’s Rule : MW <500, LogP ~2.1 (predicted), suggesting oral bioavailability .
- Toxicity alerts : Potential furan ring hepatotoxicity flagged by QSAR models .
- Validation : Requires in vitro assays (e.g., MIC for antimicrobial activity) .
Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?
- Case study : Discrepancies in esterification yields (60% vs. 85%) may arise from:
- Catalyst purity (e.g., H₂SO₄ vs. p-toluenesulfonic acid).
- Solvent choice (e.g., toluene vs. THF affecting azeotrope formation) .
- Mitigation :
- Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent .
- In-line FT-IR for real-time monitoring of reaction progression .
Q. What role does this compound play in multicomponent reactions (MCRs) for heterocycle synthesis?
- Example : Reacts with amines and aldehydes in Ugi reactions to form pyrrolidinone derivatives .
- Mechanism : The oxobutanoate acts as a ketone donor, enabling cyclization via imine intermediates.
- Applications : Synthesis of furan-containing bioactive scaffolds (e.g., antifungal agents) .
Methodological Guidance
Q. How to analyze degradation products of this compound under oxidative conditions?
- Techniques :
- LC-MS/MS to identify furan ring oxidation products (e.g., maleic acid derivatives).
- EPR spectroscopy to detect radical intermediates during autoxidation .
- Stability protocols : Store under inert atmosphere (N₂/Ar) at −20°C to prevent photodegradation .
Q. What strategies enhance the enantiomeric purity of derivatives synthesized from this compound?
- Chiral resolution : Use of (R)-BINOL-based catalysts in asymmetric Michael additions .
- Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) for separating diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
